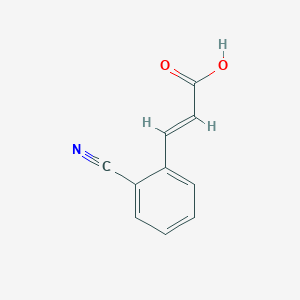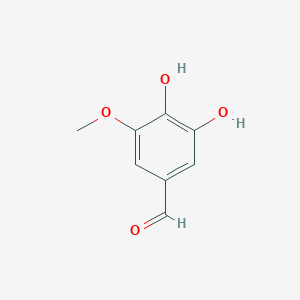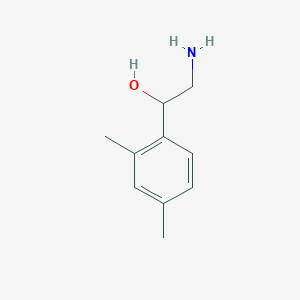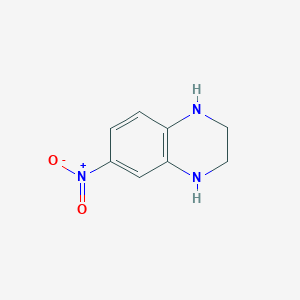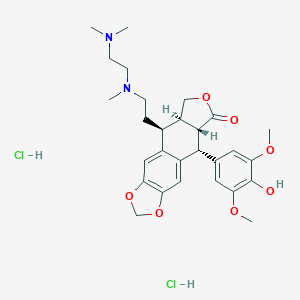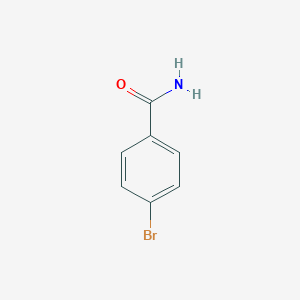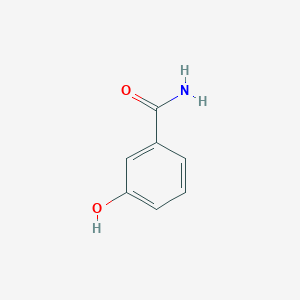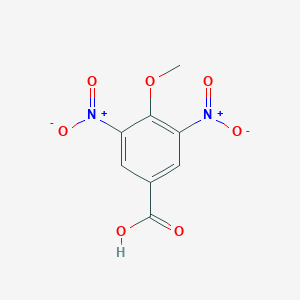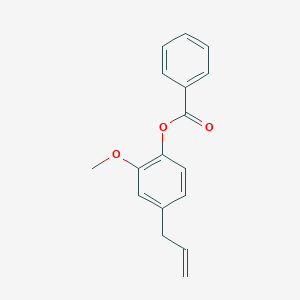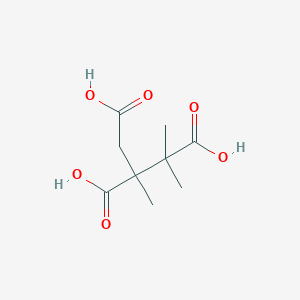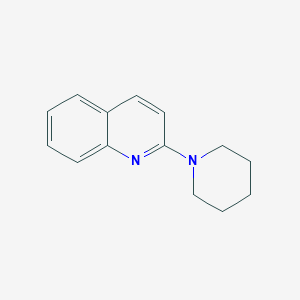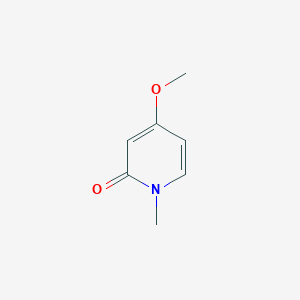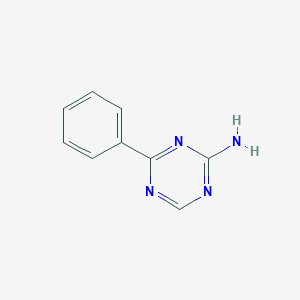![molecular formula C16H15N3O B181280 N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide CAS No. 29745-09-3](/img/structure/B181280.png)
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide, also known as GW501516, is a synthetic compound that belongs to the family of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic disorders, including obesity, diabetes, and dyslipidemia. However, it has gained attention in recent years for its potential application in sports doping and as a performance-enhancing drug.
Mecanismo De Acción
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide exerts its effects through activation of PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. Moreover, activation of PPARδ has been shown to have anti-inflammatory and anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models and human trials. Moreover, it has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has also been shown to reduce hepatic steatosis and improve liver function in animal models of non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, with a high affinity for the receptor. It has been extensively studied and has a well-established mechanism of action. Moreover, it is commercially available and can be easily synthesized in the lab. However, there are some limitations to its use in lab experiments. It has been shown to have off-target effects, including activation of PPARα and PPARγ, which may complicate the interpretation of results. Moreover, it has been shown to have dose-dependent effects, with high doses leading to adverse effects, including increased risk of cancer.
Direcciones Futuras
There are several future directions for the study of N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide. One area of interest is its potential application in sports doping and as a performance-enhancing drug. However, further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential application in cancer therapy, as it has been shown to have anti-cancer effects in various cancer cell lines. Moreover, further studies are needed to determine its long-term safety and efficacy in the treatment of metabolic disorders, including obesity, diabetes, and dyslipidemia.
Métodos De Síntesis
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-5-methylpyridine, which is then reacted with 3-(dimethylamino)propylamine to yield N-(3-(dimethylamino)propyl)-2-bromo-5-methylpyridin-2-amine. This intermediate is then reacted with indole-3-carboxaldehyde to yield N-[2-(1H-indol-3-yl)ethyl]-2-bromo-5-methylpyridin-2-amine. Finally, the bromine atom is substituted with a carboxamide group, using ammonium carbonate and copper sulfate as catalysts, to yield N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in animal models of obesity and diabetes. Moreover, it has been shown to improve lipid profile, including reducing triglycerides and increasing HDL cholesterol levels. N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has also been studied for its potential application in cancer therapy, as it has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Propiedades
Número CAS |
29745-09-3 |
|---|---|
Nombre del producto |
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide |
Fórmula molecular |
C16H15N3O |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15N3O/c20-16(15-7-3-4-9-17-15)18-10-8-12-11-19-14-6-2-1-5-13(12)14/h1-7,9,11,19H,8,10H2,(H,18,20) |
Clave InChI |
GACNYZFBTRNWNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=N3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=N3 |
Otros números CAS |
29745-09-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



